Cas no 2680736-04-1 (Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate)

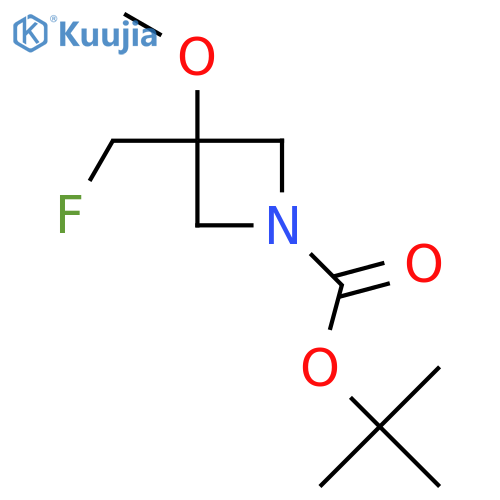

2680736-04-1 structure

商品名:Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate

Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate

- EN300-28273864

- 2680736-04-1

- Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate

-

- インチ: 1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7H2,1-4H3

- InChIKey: BCZAWJIBFMLUHQ-UHFFFAOYSA-N

- ほほえんだ: FCC1(CN(C(=O)OC(C)(C)C)C1)OC

計算された属性

- せいみつぶんしりょう: 219.12707160g/mol

- どういたいしつりょう: 219.12707160g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 38.8Ų

Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273864-0.25g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-28273864-10.0g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28273864-5.0g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-28273864-0.5g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28273864-0.1g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28273864-0.05g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-28273864-2.5g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-28273864-1.0g |

tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate |

2680736-04-1 | 95.0% | 1.0g |

$986.0 | 2025-03-19 |

Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

4. Water

2680736-04-1 (Tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 4964-69-6(5-Chloroquinaldine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量